molecular formula C16H25O4P B14746753 Dibutyl (2-oxo-2-phenylethyl)phosphonate CAS No. 1034-94-2

Dibutyl (2-oxo-2-phenylethyl)phosphonate

Cat. No.: B14746753
CAS No.: 1034-94-2
M. Wt: 312.34 g/mol
InChI Key: LKHCDZRTGBRUCG-UHFFFAOYSA-N
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Description

Alpha-(Dibutoxyphosphinyl)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a dibutoxyphosphinyl group attached to the alpha position of the acetophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Dibutoxyphosphinyl)acetophenone typically involves the reaction of acetophenone with dibutoxyphosphinyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for alpha-(Dibutoxyphosphinyl)acetophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Dibutoxyphosphinyl)acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dibutoxyphosphinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield phosphine oxides, while reduction would produce alcohols.

Scientific Research Applications

Alpha-(Dibutoxyphosphinyl)acetophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(Dibutoxyphosphinyl)acetophenone involves its interaction with specific molecular targets. The dibutoxyphosphinyl group can interact with enzymes or proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: A simpler analog without the dibutoxyphosphinyl group.

    Phenylacetone: Similar structure but with a different functional group.

    Benzylacetone: Another related compound with a different substitution pattern.

Uniqueness

Alpha-(Dibutoxyphosphinyl)acetophenone is unique due to the presence of the dibutoxyphosphinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

1034-94-2

Molecular Formula

C16H25O4P

Molecular Weight

312.34 g/mol

IUPAC Name

2-dibutoxyphosphoryl-1-phenylethanone

InChI

InChI=1S/C16H25O4P/c1-3-5-12-19-21(18,20-13-6-4-2)14-16(17)15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3

InChI Key

LKHCDZRTGBRUCG-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(CC(=O)C1=CC=CC=C1)OCCCC

Origin of Product

United States

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